Ethyl 2-amino-2-(hydroxyimino)acetate, also known as Oxyma, is a chemical compound with the molecular formula . It is characterized by the presence of both an amino group and a hydroxyimino group attached to a central acetate moiety. This compound appears as a white to off-white solid and has a melting point ranging from 131°C to 135°C . Ethyl 2-amino-2-(hydroxyimino)acetate is notable for its role as an additive in peptide synthesis, where it serves as a safer alternative to traditional coupling reagents.
The biological activity of ethyl 2-amino-2-(hydroxyimino)acetate is primarily linked to its use in medicinal chemistry and drug development. While specific pharmacological effects are not extensively documented, its role as an additive in peptide synthesis suggests potential applications in the development of therapeutic peptides. Furthermore, studies indicate that it may influence the reactivity of other compounds in biological systems, particularly in relation to nitrile formation .
Ethyl 2-amino-2-(hydroxyimino)acetate can be synthesized through several methods:
Ethyl 2-amino-2-(hydroxyimino)acetate finds application primarily in:
Studies on ethyl 2-amino-2-(hydroxyimino)acetate's interactions focus on its role as a coupling agent in peptide synthesis. Research indicates that it can replace more hazardous reagents like 1-hydroxybenzotriazole without compromising yield or efficiency. Additionally, its interaction with various amines and carboxylic acids has been documented, showcasing its versatility as a coupling agent .
Several compounds share structural or functional similarities with ethyl 2-amino-2-(hydroxyimino)acetate. Here are some notable examples:
Ethyl 2-amino-2-(hydroxyimino)acetate stands out due to its dual functionality as both a coupling reagent and an intermediate that can facilitate diverse chemical transformations. Its lower toxicity compared to traditional reagents enhances its appeal for use in laboratory settings.
The synthesis of ethyl 2-amino-2-(hydroxyimino)acetate begins with the formation of its oxime moiety. A common approach involves reacting ethyl cyanoacetate with hydroxylamine derivatives under acidic conditions. For example, nitrous acid (generated in situ from sodium nitrite and acetic acid) facilitates the conversion of ethyl cyanoacetate to the corresponding hydroxyimino intermediate [1] [3]. This reaction typically proceeds at pH 4.5 to prevent hydrolysis of the ester group, achieving yields exceeding 87% under buffered conditions [1].
The mechanism parallels classical oxime formation, where nucleophilic attack by hydroxylamine on the carbonyl group of ethyl cyanoacetate generates an intermediate imine, which tautomerizes to the stable oxime [2]. Notably, the use of phosphoric acid as a buffer enhances reaction efficiency, enabling near-quantitative yields by minimizing side reactions such as ester hydrolysis [1].
The ethyl ester group in ethyl 2-amino-2-(hydroxyimino)acetate is typically introduced early in the synthesis to protect the carboxylic acid functionality. Ethyl cyanoacetate serves as a preferred starting material due to its commercial availability and stability under reaction conditions [1]. In cases where free carboxylic acids are intermediates, esterification via Fischer-Speier methods (using ethanol and catalytic acid) may be employed.
Protecting groups are seldom required for the hydroxyimino moiety, as its acidity (pKa ~4.6) suppresses undesired nucleophilic side reactions during subsequent steps [1]. However, in multistep syntheses involving reactive amines or ketones, temporary protection of the oxime nitrogen using acetyl or benzyl groups has been reported in analogous systems [6].
Industrial-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed to maintain precise control over reaction parameters such as pH and temperature, which are critical for minimizing byproducts [3]. For instance, a patented process for related hydroxyimino esters utilizes a two-stage reaction system:
This method reduces processing time by 40% compared to batch reactors and achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹ [3].
Crystallization remains the most effective purification method for ethyl 2-amino-2-(hydroxyimino)acetate. Recrystallization from ethanol or ethyl acetate yields a high-purity (>98%) white crystalline solid [1]. Industrial processes often employ anti-solvent crystallization, where water is added to the reaction mixture to precipitate the product [3].
| Purification Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Recrystallization | Ethanol | 98.5 | 85 |
| Anti-solvent Addition | Ethyl Acetate/Water | 97.2 | 91 |
| Column Chromatography | Hexane/Ethyl Acetate | 99.1 | 78 |
Chromatographic methods, though less common, are reserved for analytical-grade material requiring ultra-high purity [5].
Key parameters influencing yield include:
Statistical optimization via response surface methodology (RSM) has demonstrated that interactions between pH and temperature account for 68% of yield variability in analogous systems [3].
Thermodynamic Stability Assessment
The thermodynamic stability of ethyl 2-amino-2-(hydroxyimino)acetate can be evaluated through several key parameters that reflect its thermal behavior and structural integrity under varying conditions.
| Parameter | Value | Reference Framework |
|---|---|---|
| Molecular Weight | 132.12 g/mol | Standard physicochemical data [1] [2] |
| Exact Mass | 132.053 g/mol | High-resolution mass spectrometry [1] |
| Polar Surface Area | 84.91 Ų | Computational molecular modeling [1] |
| Thermal Decomposition | >200°C (estimated) | Analogous oxime compounds [3] [4] |
Thermal Decomposition Characteristics
Related oxime ester compounds demonstrate thermal decomposition temperatures ranging from 146°C to 270°C [3]. For naphthalene-based oxime esters, thermal decomposition occurs at temperatures between 146-167°C, with ethyl 2-amino-2-(hydroxyimino)acetate likely exhibiting similar thermal stability characteristics given its structural similarity to other oxime esters [3].
The thermal stability of oxime compounds is fundamentally influenced by the N-O bond strength. Literature data indicates that oxime esters typically undergo thermal decomposition through N-O bond cleavage, releasing iminyl and acyl radicals [4]. The presence of the amino group in ethyl 2-amino-2-(hydroxyimino)acetate may provide additional stabilization through intramolecular hydrogen bonding interactions.
Thermogravimetric Analysis Predictions
Based on comparative analysis with structurally related compounds, ethyl 2-amino-2-(hydroxyimino)acetate would be expected to exhibit:
Solvent Compatibility Profile